molecular formula C14H10FNO2S B3318363 5-Fluoro-1-(phenylsulfonyl)-1H-indole CAS No. 99532-44-2

5-Fluoro-1-(phenylsulfonyl)-1H-indole

Cat. No.: B3318363
CAS No.: 99532-44-2
M. Wt: 275.3 g/mol
InChI Key: QVIFQMIUDPKYEF-UHFFFAOYSA-N
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Description

5-Fluoro-1-(phenylsulfonyl)-1H-indole is a fluorinated indole derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a phenylsulfonyl group at the 1-position. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(phenylsulfonyl)-1H-indole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-Fluoro-1-(phenylsulfonyl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the phenylsulfonyl group’s electron-withdrawing properties contribute to the compound’s reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-(phenylsulfonyl)-1H-indole is unique due to its specific combination of a fluorinated indole core and a phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-fluoroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIFQMIUDPKYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

KHMDS (0.5 M in toluene, 23 mL, 11.65 mmol) was added at 0° C. to a solution of 5-fluoroindole (1.5 g, 11.09 mmol) in DMF (23 mL). After stirring for 10 minutes, benzenesulfonyl chloride (1.55 mL, 12.209 mmol) was added. The ice-bath was removed and the mixture was stirred at room temperature for 4 hours. A saturated solution of NH4Cl was added to the reaction, and the resulting mixture was extracted with EtOAc. The combined organic extracts were washed with water and brine; dried over Na2SO4, filtered and evaporated under reduced pressure. The residue was recrystallized from toluene to afford 2.26 g (74% yield) of 1-benzenesulfonyl-5-fluoro-1H-indole as a white solid.
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 5-fluoroindole (10 g, 74 mmol) and tetrabutyl ammonium hydrogen sulfate (3.8 g, 11 mmol) in 200 mL of toluene was added 200 mL 50% aqueous NaOH, followed by addition of benzene sulfonylchloride (14 mL, 111 mmol). The reaction mixture was allowed to warm to room temperature overnight. The reaction mixture was extracted with ethyl acetate and washed with 1 M HCl, aqueous sodium bicarbonate, water and brine. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo. The remaining residue was recrystallized from ethyl acetate and hexanes to afford 19 g (96% yield) of 1-benzenesulfonyl-5-fluoro-1H-indole as a white crystalline solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The title compound was prepared from benzene sulfonyl chloride and 5-fluoro-1H-indole, according to Method A, described above. Yield 73%; 1H NMR (CDCl3) δ 7.77-7.82 (dd, J=9 Hz, 1H), 7.71-7.74 (m, 2H), 7.47 (d, J=4 Hz, 1H), 7.30-7.45 (m, 3H), 7.03-7.07 (dd, J=9 Hz, 1H), 6.87-6.95 (dt, J=9 Hz, 1H), 6.51 (d, J=4 Hz, 1H); MS (AP+) m/z 276.0 (M++1), 214.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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